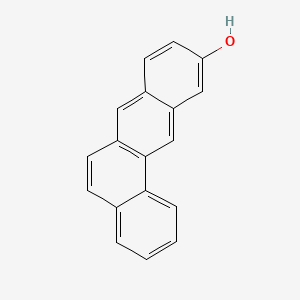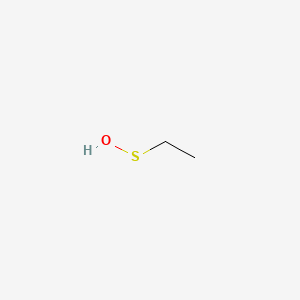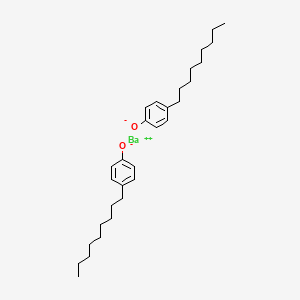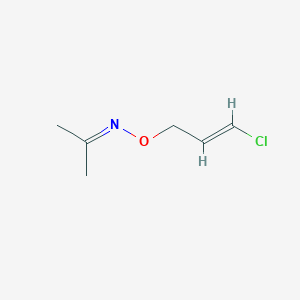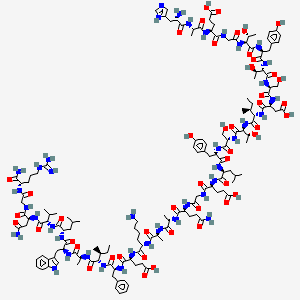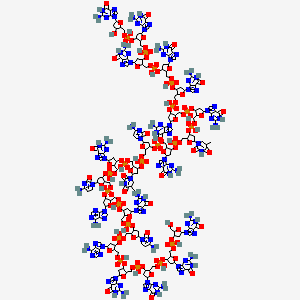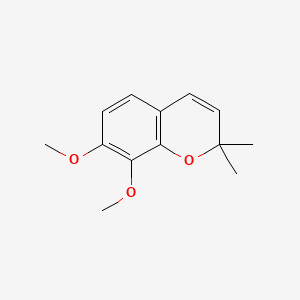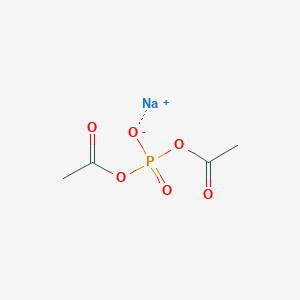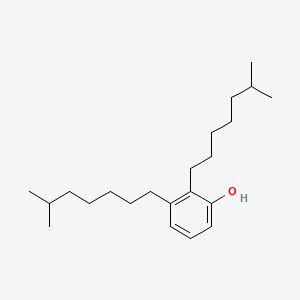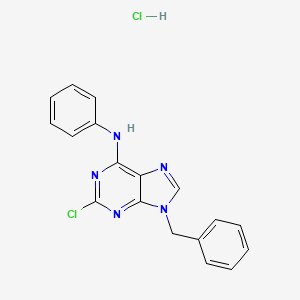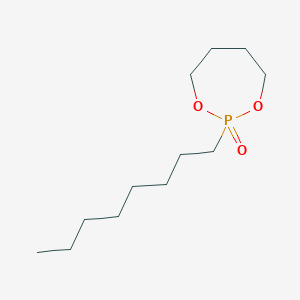
2-Octyl-1,3,2-dioxaphosphepane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl-1,3,2-dioxaphosphepane 2-oxide is a phosphorus-containing heterocyclic compound It is known for its unique structural features, which include a dioxaphosphepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of octanol with phosphorus trichloride and ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{PCl}_3 + \text{C}8\text{H}{17}\text{OH} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and purification techniques is also common to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Octyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its corresponding phosphine.
Substitution: The dioxaphosphepane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react under mild conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Substituted dioxaphosphepane derivatives.
Scientific Research Applications
2-Octyl-1,3,2-dioxaphosphepane 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Octyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
- 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
- 2-Phenyl-1,3,2-dioxaphospholane 2-oxide
- 2-Methoxy-1,3,2-dioxaphospholane 2-oxide
Comparison: 2-Octyl-1,3,2-dioxaphosphepane 2-oxide is unique due to its octyl group, which imparts distinct physicochemical properties compared to its ethoxy, phenyl, and methoxy counterparts
Properties
CAS No. |
21612-58-8 |
|---|---|
Molecular Formula |
C12H25O3P |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-octyl-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C12H25O3P/c1-2-3-4-5-6-9-12-16(13)14-10-7-8-11-15-16/h2-12H2,1H3 |
InChI Key |
JOIKQWRLOYCGGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP1(=O)OCCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


